2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDQFRWRSOCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sodium hypochlorite, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 203.2 g/mol. Its structure features a triazole ring, which is known for its biological activity, along with a phenyl group connected to an acetic acid moiety. This unique combination enhances its pharmacological properties.
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid exhibits notable anti-inflammatory and analgesic effects. Studies have shown that compounds containing triazole rings can interact with biological targets such as cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses .
Case Study: COX Inhibition
A study demonstrated that derivatives of this compound can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The presence of the triazole ring enhances binding affinity to these enzymes compared to other non-steroidal anti-inflammatory drugs (NSAIDs).
2. Antifungal Activity
The triazole moiety is also associated with antifungal properties. Research has indicated that derivatives of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be effective against various fungal pathogens, making it a candidate for agricultural applications as a fungicide.
Agricultural Applications
1. Fungicides
Due to its antifungal properties, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be developed into fungicides. Its efficacy against plant pathogens has been validated in several studies where it showed significant inhibition of fungal growth in crops .
Case Study: Crop Protection
In field trials, formulations containing this compound were tested against common plant pathogens such as Fusarium and Botrytis. Results indicated a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural treatment .
Synthesis and Modification
The synthesis of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves multi-step organic synthesis techniques. Common methods include:
Mechanism of Action
The mechanism of action of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways . The compound’s luminescent properties are due to its ability to form coordination complexes with metal ions, which can enhance its sensitivity and selectivity for detecting specific analytes .
Comparison with Similar Compounds
Structural Modifications and Molecular Diversity
The triazole-acetic acid scaffold is highly modifiable. Key analogues and their structural differences are summarized below:
Key Observations :
Physicochemical Properties
- Solubility: The parent compound’s acetic acid group confers moderate water solubility, while phenoxy analogues (e.g., ) may have improved solubility due to polar ether linkages . Thio derivatives () are less polar but more lipid-soluble .
- Stability : Mercapto-containing analogues () are prone to oxidation, requiring stabilization in formulations, whereas methyl-substituted triazoles () are more stable .
- Crystallinity: The parent compound forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonds, while bulky substituents (e.g., thiophene in ) disrupt crystallinity .
Biological Activity
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid (CAS No. 639863-89-1) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a triazole moiety, which is known for its diverse biological properties. This article explores the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.
The chemical formula for 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid is C10H9N3O2, with a molecular weight of 203.2 g/mol. The compound appears as a powder and is stable at room temperature .
| Property | Value |
|---|---|
| Chemical Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid |
| CAS Number | 639863-89-1 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid possess antibacterial and antifungal effects against various pathogens. The mechanism often involves the inhibition of cell wall synthesis or disruption of nucleic acid metabolism .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Neuroprotective Effects
The neuroprotective effects of triazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases. Compounds similar to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
The biological activities of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Compounds containing the triazole ring exhibit antioxidant properties that may protect against oxidative stress-related damage in cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- A study published in MDPI highlighted the synthesis of various triazole hybrids and their anti-AChE activity, demonstrating that modifications to the triazole structure can significantly enhance biological activity .
- Another investigation revealed that certain derivatives exhibited potent anticancer activity against multiple cancer cell lines with mechanisms involving apoptosis and necrosis .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid derivatives?
The compound is synthesized via nucleophilic substitution reactions. A typical approach involves heating 5-substituted-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (equimolar NaOH or KOH). The reaction proceeds under reflux conditions, followed by recrystallization from ethanol/water mixtures to isolate the product. Salts are formed by reacting the acid with metal sulfates (e.g., Fe²⁺, Cu²⁺, Zn²⁺) or organic bases (e.g., piperidine, morpholine) .
Q. How is the structural identity of synthesized derivatives confirmed?
Structural confirmation relies on elemental analysis (C, H, N, S content) and IR spectrophotometry (characteristic peaks for -SH, -COOH, and triazole rings). Thin-layer chromatography (TLC) using silica gel plates and ethanol:chloroform (1:2) mobile phases ensures compound purity and individuality .
Q. What are the critical physical-chemical properties to characterize for this compound?
Key properties include:
- Solubility : Tested in polar (water, ethanol) and non-polar solvents (chloroform).
- Melting point : Determined via capillary methods (range: 180–220°C depending on substituents).
- Stability : Assessed under varying pH (2–12) and temperature (25–100°C) conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid derivatives?
- Solvent selection : Ethanol/water mixtures enhance solubility of intermediates.
- Molar ratios : A 1:1.2 molar ratio of triazole-thione to chloroacetic acid minimizes side reactions.
- Catalysis : Adding trace morpholine (0.5 mol%) accelerates thioether bond formation . Contradictions in yield data (e.g., 60–85% variability) may arise from substituent steric effects or residual moisture, requiring controlled anhydrous conditions .
Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?
- HPLC-DAD : Quantifies active pharmaceutical ingredients (APIs) with a C18 column, 0.1% phosphoric acid/acetonitrile mobile phase, and UV detection at 254 nm .
- DFT calculations : Predict vibrational frequencies and electronic properties to cross-validate experimental IR/NMR data .
Q. How do substituent variations (R-groups) impact pharmacological activity and toxicity?
- Activity : Electron-withdrawing groups (e.g., -NO₂) on the triazole ring enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
- Toxicity : Hydrophilic substituents (e.g., -OH) reduce hepatotoxicity in vitro (IC₅₀ > 100 µM in HepG2 cells). Structure-activity relationship (SAR) models correlate logP values (<2.5) with low cytotoxicity .
Q. What strategies mitigate data inconsistencies in pharmacological screening?
- Dose-response normalization : Use internal standards (e.g., theophylline derivatives) to control for batch-to-batch variability.
- Multi-parametric assays : Combine MIC (antimicrobial), MTT (cytotoxicity), and COX-2 inhibition (anti-inflammatory) assays to validate specificity .
Methodological Guidance
Q. How to design a robust protocol for salt formation with organic bases?
- React 2-[4-(4H-triazolyl)phenyl]acetic acid (1 mmol) with morpholine/piperidine (1.2 mmol) in absolute ethanol.
- Stir at 50°C for 4 hrs, evaporate solvent, and recrystallize from acetonitrile. Confirm salt formation via IR (loss of -COOH peak at 1700 cm⁻¹) .
Q. What computational tools aid in predicting metabolic pathways?
- ADMET Predictor™ : Estimates metabolic sites (e.g., hydroxylation at C4 of the phenyl ring).
- CYP450 docking simulations : Identify potential interactions with CYP3A4/2D6 isoforms using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
